2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
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Description
2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide , also known by its chemical formula C₁₃H₁₁FO₃S , is a synthetic compound with intriguing pharmacological properties. Let’s explore further.
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the condensation of a quinoline derivative with an aromatic amine and subsequent sulfonylation. Researchers have reported various synthetic routes, but a detailed analysis of these methods is beyond the scope of this discussion.
Molecular Structure Analysis
The molecular structure of 2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide reveals several essential features:
- A quinoline core, responsible for its biological activity.
- A sulfonyl group attached to the quinoline ring, potentially influencing its pharmacokinetics.
- A 4-fluorophenyl substituent, which may impact binding interactions.
- A 4-methoxyphenyl moiety, contributing to overall solubility and lipophilicity.
Chemical Reactions Analysis
This compound likely participates in various chemical reactions, such as:
- Hydrolysis : Cleavage of the amide bond.
- Oxidation : Conversion of the sulfone group.
- Substitution : Reactions at the fluorophenyl and methoxyphenyl positions.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the compound’s melting behavior.
- Solubility : Assess its solubility in various solvents.
- Stability : Evaluate its stability under different conditions.
Safety And Hazards
- Toxicity : Investigate potential toxicity profiles.
- Handling Precautions : Follow safety guidelines during synthesis and handling.
- Environmental Impact : Assess its impact on the environment.
Future Directions
Researchers should explore:
- Biological Activity : Investigate its effects on specific targets.
- Structure-Activity Relationships : Correlate structure with activity.
- Formulation : Develop suitable dosage forms.
Please note that this analysis is based on available information, and further research is essential. For a more detailed review, consult relevant scientific literature123. 🧪🔬
properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5S/c1-32-18-10-8-17(9-11-18)26-23(28)15-27-14-22(24(29)20-4-2-3-5-21(20)27)33(30,31)19-12-6-16(25)7-13-19/h2-14H,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVWWRRUZJTEDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
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